5-Aminothiophene-3-carboxylic acid

Descripción general

Descripción

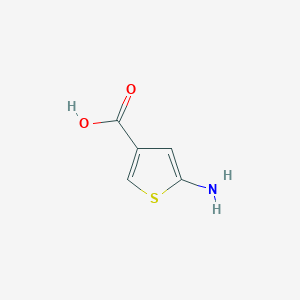

5-Aminothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group (-NH₂) at position 5 and a carboxylic acid (-COOH) group at position 2.

Métodos De Preparación

BCECF AM se prepara típicamente como una solución de almacenamiento en dimetilsulfóxido (DMSO) anhidro a una concentración de 5 mM. Carece de fluorescencia hasta que ingresa a las células, donde las esterasas intracelulares lo escinden para formar BCECF. El BCECF resultante permanece atrapado dentro de la célula y emite fluorescencia verde en condiciones de pH adecuadas. Las longitudes de onda de excitación y emisión máximas varían con el pH, pero los valores comúnmente recomendados son 488 nm para la excitación y 535 nm para la emisión .

Análisis De Reacciones Químicas

BCECF AM no exhibe fluorescencia directamente; su fluorescencia surge después de la captación celular y la escisión mediada por esterasas. No experimenta reacciones químicas específicas más allá de este proceso de activación. Su intensidad de fluorescencia cambia con el pH, lo que lo convierte en una herramienta excelente para monitorear las fluctuaciones de pH intracelular. Los reactivos comunes para BCECF AM incluyen esterasas dentro de las células .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Aminothiophene-3-carboxylic acid has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antiobesity and Lipid-Lowering Agents

Recent patents have highlighted derivatives of this compound as promising candidates for antiobesity and lipid-lowering treatments. These compounds exhibit significant efficacy in reducing body weight and improving lipid profiles in preclinical studies, suggesting their potential use in managing obesity-related disorders .

Antimicrobial Activity

Studies have demonstrated that 5-aminothiophene derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from this acid have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the synthesis of more complex molecules.

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds, which are essential in drug discovery. The thiophene ring system provides unique electronic properties that can be leveraged in creating novel pharmaceuticals .

Coupling Reactions

In coupling reactions, this compound can act as a nucleophile or electrophile, facilitating the formation of carbon-carbon bonds essential for constructing larger organic molecules .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science.

Conductive Polymers

Research indicates that derivatives of this compound can be incorporated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly useful in developing advanced electronic materials .

Sensors

The chemical properties of this compound allow it to be used in sensor technology, particularly for detecting environmental pollutants or biological agents due to its sensitivity and specificity .

Data Summary Table

Mecanismo De Acción

El mecanismo implica la conversión de BCECF AM a BCECF dentro de las células. BCECF interactúa con el pH intracelular, lo que lleva a cambios en sus propiedades de fluorescencia. Los objetivos y vías moleculares exactos dependen del contexto, pero la fluorescencia de la sonda sirve como una lectura para las variaciones de pH .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural differences between 5-aminothiophene-3-carboxylic acid and related compounds from the provided evidence:

Electronic and Physicochemical Properties

- Electron-withdrawing vs. donating effects: The carboxylic acid group (-COOH) is electron-withdrawing, while the amino group (-NH₂) is electron-donating.

- Solubility : Compared to methyl ester derivatives (e.g., [2]), the free carboxylic acid in the target compound increases water solubility but may reduce lipid membrane permeability.

Actividad Biológica

5-Aminothiophene-3-carboxylic acid (5-ATCA) is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

5-ATCA is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound has been studied for its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Pharmacological Properties

The biological activities of 5-ATCA can be categorized into several key areas:

- Anticancer Activity : Research indicates that 5-ATCA exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of thiophene compounds can inhibit cell proliferation in HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal cancer) cell lines. The most active derivatives displayed cytotoxicity that was notably higher than established chemotherapeutics like Sorafenib .

- Antimicrobial Effects : 5-ATCA has demonstrated antibacterial activity against a range of pathogens. Its derivatives have been synthesized and tested for their ability to inhibit bacterial growth, showing promising results in vitro .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of 5-ATCA involve interactions with various molecular targets:

- VEGFR Inhibition : Certain derivatives of 5-ATCA have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis. The inhibition of VEGFR signaling pathways leads to reduced tumor growth and metastasis .

- Apoptosis Induction : Compounds derived from 5-ATCA have been shown to induce apoptosis in cancer cells through the activation of p53 and modulation of the Bax/Bcl-2 ratio, leading to increased caspase activity .

- Ion Channel Modulation : Some studies indicate that thiophene derivatives can affect ion channel activity, particularly calcium-activated chloride currents in neuronal cells, which may contribute to their neuroprotective and anticonvulsant properties.

Table 1: Cytotoxicity of this compound Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5 | HepG-2 | 2.3 | VEGFR inhibition |

| 21 | HCT-116 | 1.7 | Apoptosis induction |

| 18e | TGFβR1 | 0.09 | Targeting TGFβR1 for antiproliferative effects |

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Case Study 1: Anticancer Activity

A study conducted by Khalifa and Algothami in 2020 evaluated a series of thiophene derivatives for their antiproliferative effects on HepG2 and MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, researchers synthesized several compounds based on the structure of 5-ATCA. These compounds were tested against various bacterial strains, revealing promising antibacterial activity with MIC values indicating effectiveness at low concentrations .

Q & A

Q. What are the common synthetic routes for preparing 5-Aminothiophene-3-carboxylic acid, and what analytical techniques are recommended for verifying its purity and structure?

Basic Research Focus

Synthesis typically involves multi-step reactions, such as the Gewald reaction or condensation of thiophene precursors with amino and carboxylic acid functionalities. For example, nucleophilic substitution or cyclization reactions can introduce these groups regioselectively.

Methodological Verification :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and functional groups. IR spectroscopy verifies carboxylic acid (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) moieties.

- Chromatography : HPLC or UPLC with UV detection ensures purity (>95% recommended for biological studies).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNOS: theoretical 143.01 g/mol) .

Q. How can researchers optimize the incorporation efficiency of this compound into polyketide synthase (PKS) systems during mutasynthesis?

Advanced Research Focus

Key factors include:

- Strain Selection : Use engineered PKS systems like the (−)-AHBA-blocked mutant of Streptomyces hygroscopicus, which processes this compound efficiently .

- Precursor Concentration : Optimize feeding (e.g., 0.5–1.0 mM) to balance uptake and toxicity.

- Incubation Conditions : Extended incubation (48–72 hours) maximizes product formation.

Validation : Monitor via UPLC-HRMS to detect macrolactam derivatives (e.g., compound 37 in mutasynthetic studies) .

Q. What are the critical stability considerations when handling and storing this compound?

Basic Research Focus

- Storage : Store at −20°C under inert gas (N) to prevent oxidation or hydrolysis of reactive groups.

- Handling : Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., DMF, DMSO) for reactions.

Mitigation : Regular purity checks via TLC or HPLC detect degradation products (e.g., oxidized thiophene rings) .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this compound?

Advanced Research Focus

The amino group directs electrophilic substitution to the 2-position via resonance stabilization, while the carboxylic acid group deactivates the ring. Computational studies (DFT) predict electronic density maps to guide derivatization.

Example : Chlorination at the 5-position (if deactivated) may require Lewis acid catalysts (e.g., AlCl) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Advanced Research Focus

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature).

- Structure-Activity Relationship (SAR) : Use computational docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., HSP90 inhibition) .

- Meta-Analysis : Cross-reference PubChem or ChEMBL datasets to identify outliers .

Q. What protecting group strategies are recommended for multi-step syntheses involving this compound?

Advanced Research Focus

- Amino Group : Use Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for orthogonal protection.

- Carboxylic Acid : Convert to methyl ester (CHOH/H) or tert-butyl ester (BocO).

Example : Fmoc protection enables solid-phase peptide coupling, as seen in complex macrocycles .

Q. How can computational modeling enhance the design of bioactive derivatives?

Advanced Research Focus

- Docking Simulations : Predict binding to biological targets (e.g., kinase active sites) using Schrödinger Suite or MOE.

- DFT Calculations : Optimize reaction pathways for functionalization (e.g., amidation vs. esterification).

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity early in design .

Q. What spectroscopic red flags indicate impurities in this compound samples?

Basic Research Focus

- NMR : Extra peaks suggest unreacted starting materials (e.g., residual thiophene).

- HPLC : Multiple retention peaks indicate byproducts (e.g., dimerization products).

Resolution : Recrystallize from ethanol/water or use prep-HPLC for purification .

Q. How does the thiophene ring’s aromaticity influence derivatization compared to benzene analogs?

Advanced Research Focus

Thiophene’s lower resonance energy increases reactivity toward electrophiles. The sulfur atom also participates in conjugation, directing substitutions to specific positions.

Case Study : Bioisosteric replacement of benzene with thiophene in mutasynthesis improves macrocycle solubility .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Basic Research Focus

- Documentation : Record exact stoichiometry, solvent grades, and reaction times.

- Quality Control : Validate intermediates via melting point and (TLC) comparisons.

Reference Standards : Use commercially available analogs (e.g., 2-Amino-4,5-dimethylthiophene-3-carboxylic acid) for benchmarking .

Propiedades

IUPAC Name |

5-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXAVLSIKFZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527622 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-01-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.